4-[4-(allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrrolones and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-[4-(allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body, which can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
4-[4-(allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit a range of interesting biochemical and physiological effects. Some of the most notable effects of this compound include its ability to induce apoptosis in cancer cells, its anti-inflammatory properties, and its ability to modulate the activity of certain enzymes in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[4-(allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it a valuable tool for researchers. However, one of the main limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 4-[4-(allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One promising area of research is the development of new drugs based on the structure of this compound. Another area of research is the exploration of the potential applications of this compound in imaging studies. Finally, researchers may also investigate the mechanism of action of this compound in greater detail, which could lead to a better understanding of its potential applications in scientific research.
Conclusion:
In conclusion, 4-[4-(allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound exhibits a range of interesting biochemical and physiological effects and has been found to be a valuable tool for researchers. While there are still many questions to be answered about the mechanism of action of this compound, it is clear that it has a bright future in the field of scientific research.
Synthesis Methods
The synthesis method for 4-[4-(allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-methoxybenzaldehyde, 2-furylacetic acid, and allyl bromide in the presence of a base. The resulting product is then subjected to a series of reactions that ultimately lead to the formation of the final compound. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Scientific Research Applications
4-[4-(allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of interesting properties that make it a valuable tool for researchers. Some of the most promising applications of this compound include its use as a fluorescent probe for imaging studies, its potential as a therapeutic agent for the treatment of cancer, and its use in the development of new drugs.
properties
Product Name |
4-[4-(allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
---|---|
Molecular Formula |
C26H23NO6 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H23NO6/c1-3-14-32-20-12-8-18(9-13-20)24(28)22-23(17-6-10-19(31-2)11-7-17)27(26(30)25(22)29)16-21-5-4-15-33-21/h3-13,15,23,28H,1,14,16H2,2H3/b24-22- |
InChI Key |
QABDAMFHNSMZLZ-GYHWCHFESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC=C)/O)/C(=O)C(=O)N2CC4=CC=CO4 |
SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CC=CO4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
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